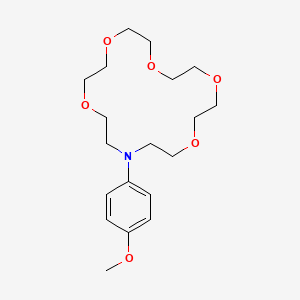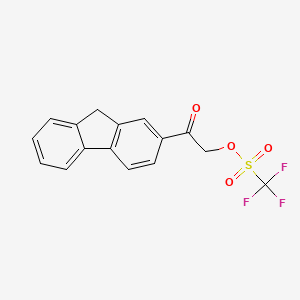
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester is a complex organic compound that combines the properties of methanesulfonic acid, trifluoroacetic acid, and fluorenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester typically involves the esterification of methanesulfonic acid with a fluorenone derivative. One common method is the reaction of 9H-fluoren-2-yl methanesulfonate with trifluoroacetic anhydride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The fluorenone moiety can be oxidized to form fluorenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: 2-(9H-fluoren-2-yl)-2-hydroxyethyl ester.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester involves its interaction with various molecular targets. The fluorenone moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid, trifluoro-, 9H-fluoren-2-yl ester: Similar structure but lacks the oxoethyl group.
Fluorenone derivatives: Compounds with similar fluorenone moiety but different functional groups.
Trifluoromethanesulfonates: Compounds with similar trifluoromethanesulfonate group but different core structures.
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester is unique due to its combination of fluorenone and trifluoromethanesulfonate functionalities, which impart distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
817160-36-4 |
|---|---|
Molecular Formula |
C16H11F3O4S |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
[2-(9H-fluoren-2-yl)-2-oxoethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H11F3O4S/c17-16(18,19)24(21,22)23-9-15(20)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2 |
InChI Key |
CKWIPCBWGJNNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


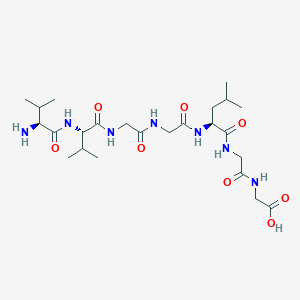
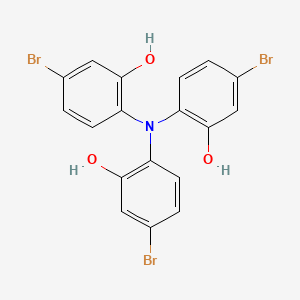
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
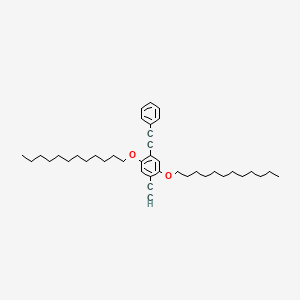
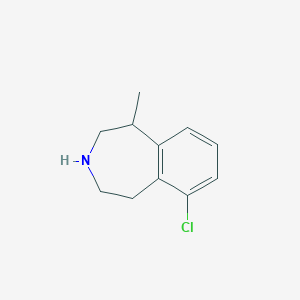
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
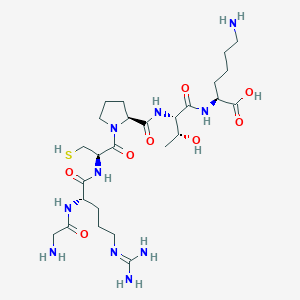
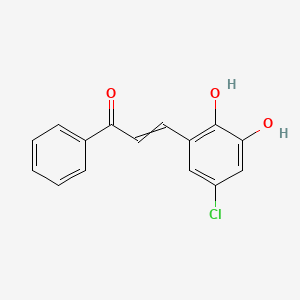
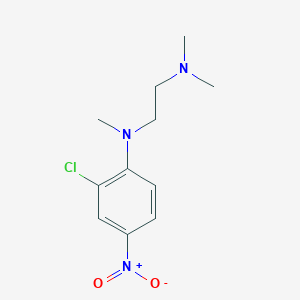
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
